(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
Description
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Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-30-21-8-6-15(13-22(21)31-2)18-14-20(28(27-18)24(29)23-4-3-11-32-23)16-5-7-17-19(12-16)26-10-9-25-17/h3-13,20H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABOKOWXLGMSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=CS5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features multiple functional groups, including:
- A pyrazole ring , known for its diverse pharmacological properties.
- A quinoxaline moiety , which contributes to its bioactivity.
- A thiophene ring , adding to the structural complexity and potential interactions with biological targets.
These structural characteristics suggest a broad spectrum of biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar pyrazole derivatives. For instance, compounds structurally related to the one demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that our compound may exhibit comparable or enhanced antimicrobial properties.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively researched. A study indicated that certain structural modifications could enhance antitumoral activity by inhibiting tubulin polymerization . The compound's ability to interact with cellular mechanisms involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Effects
Compounds similar to the one discussed have shown promise as anti-inflammatory agents. For example, derivatives featuring the pyrazole scaffold have been identified as selective inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes . The anti-inflammatory activity of our compound could be explored through in vitro assays to evaluate its efficacy compared to known COX inhibitors.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Molecular docking studies suggest that it can effectively bind to various biological targets, including enzymes and receptors involved in disease pathways . These interactions may elucidate its pharmacological effects and guide future modifications for improved efficacy.
Comparative Analysis with Related Compounds
To better understand the unique properties of This compound , a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains pyridine and ethynyl groups | Antagonist for mGluR5 | Investigational drug status |
| Quinoxaline derivatives | Quinoxaline core | Antimicrobial properties | Varied substituents affect activity |
| Pyrazole analogs | Pyrazole ring system | Anti-inflammatory effects | Diverse functionalization potential |
This table illustrates how variations in structure can influence biological activity, highlighting the potential of our compound as a lead candidate for drug development.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds similar to This compound :
- Antiviral Activity : One study reported that specific pyrazole derivatives exhibited antiviral effects at low micromolar concentrations against various viral strains .
- Cytotoxicity Studies : Research has shown that certain derivatives possess selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. Q1. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step condensation and cyclization reactions. Key challenges include:
- Regioselectivity : Ensuring proper substitution on the pyrazole and quinoxaline rings. Ethanol or acetic acid as solvents under reflux (4–6 hours) is common, but toluene with sodium hydride may improve yield for similar pyrazole derivatives .
- Purification : Recrystallization from ethanol or DMF/EtOH mixtures (1:1) is recommended to remove unreacted hydrazine derivatives .
- Yield optimization : Adjusting stoichiometry (1:1 molar ratio of α,β-unsaturated ketone to hydrazine hydrate) and monitoring via TLC every 30 minutes .
Q. Q2. How can the structure of this compound be validated spectroscopically?
Answer: Use a combination of:
- 1H/13C NMR : Confirm dihydropyrazole protons (δ 3.5–4.5 ppm for CH₂) and aromatic protons (δ 6.8–8.2 ppm for thiophene/quinoxaline) .
- IR spectroscopy : Detect C=O stretches (~1720 cm⁻¹) and NH/OH bands (3200–3400 cm⁻¹) .
- Mass spectrometry : Look for molecular ion peaks (e.g., m/z 538 for similar pyrazole-thiophene derivatives) and fragmentation patterns .
Advanced Research Questions
Q. Q3. What computational strategies are effective for predicting biological activity?
Answer:
- Molecular docking : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess antifungal potential. Autodock Vina or Schrödinger Suite can model binding affinities (ΔG ≤ -7.5 kcal/mol suggests strong inhibition) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using descriptors like logP and polar surface area .
Q. Q4. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact bioactivity?
Answer:
- Methoxy groups : Enhance lipophilicity (logP ~1.8) and membrane permeability but may reduce hydrogen bonding .
- Hydroxy groups : Increase polarity (polar surface area >100 Ų) and potential for enzymatic inhibition via H-bonding .
Methodology : Synthesize analogs via Claisen-Schmidt condensation and compare IC₅₀ values in enzyme assays .
Q. Q5. How can contradictory biological data (e.g., in vitro vs. in vivo efficacy) be resolved?
Answer:
- Metabolic stability : Test hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation.
- Formulation adjustments : Use PEGylated nanoparticles to improve bioavailability for in vivo studies .
- Dose-response curves : Validate discrepancies using Hill slopes and EC₅₀ values across multiple cell lines .
Q. Q6. What experimental models are suitable for evaluating anticancer activity?
Answer:
- In vitro : MTT assays on HeLa or MCF-7 cells (IC₅₀ ≤ 10 µM suggests potency) .
- In vivo : Xenograft models (e.g., BALB/c mice) with tumor volume reduction >50% indicating efficacy .
- Mechanistic studies : Western blotting for EGFR/PI3K pathway proteins to confirm target engagement .
Methodological Considerations
Q. Q7. How can reproducibility issues in spectral data be addressed?
Answer:
- Standardized protocols : Use deuterated solvents (DMSO-d₆ or CDCl₃) and internal standards (TMS) for NMR .
- Cross-lab validation : Share raw spectral data (e.g., JCAMP-DX files) via repositories like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
